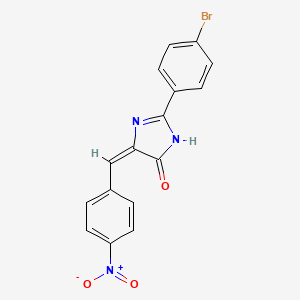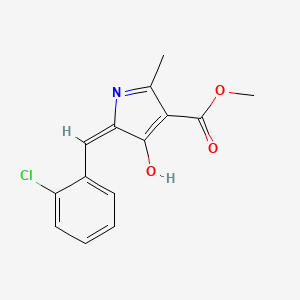
5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as indolylmaleimide, is a synthetic compound with a pyrimidine backbone that contains an indole ring and a maleimide moiety. This compound has been widely used in scientific research due to its ability to inhibit protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mechanism of Action
Indolylmaleimide inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which is necessary for its activity. Indolylmaleimide is a competitive inhibitor of ATP, meaning that it competes with ATP for binding to the enzyme. The binding of 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide to the ATP-binding site is reversible, allowing the enzyme to return to its active state once the inhibitor is removed.
Biochemical and physiological effects:
The inhibition of protein kinases by 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide has various biochemical and physiological effects. For example, the inhibition of PKC by 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been shown to induce apoptosis in cancer cells. The inhibition of GSK-3 by 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been shown to promote the differentiation of stem cells. The inhibition of CDK2 by 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been shown to block cell cycle progression, leading to cell cycle arrest.
Advantages and Limitations for Lab Experiments
Indolylmaleimide has several advantages for laboratory experiments. It is a potent and selective inhibitor of protein kinases, allowing researchers to study the role of specific kinases in various cellular processes. It is also a reversible inhibitor, allowing researchers to control the duration of inhibition. However, 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. It may also have off-target effects, which may complicate data interpretation.
Future Directions
There are several future directions for the use of 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide in scientific research. One direction is the development of more potent and selective inhibitors of protein kinases. Another direction is the investigation of the role of protein kinases in various diseases, such as cancer, Alzheimer's disease, and diabetes. Finally, the use of 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide in drug discovery and development may lead to the development of new therapies for various diseases.
Scientific Research Applications
Indolylmaleimide has been widely used in scientific research as a potent and selective inhibitor of protein kinases. It has been shown to inhibit various protein kinases such as protein kinase C (PKC), glycogen synthase kinase 3 (GSK-3), and cyclin-dependent kinase 2 (CDK2). Indolylmaleimide has been used to study the role of protein kinases in various cellular processes such as cell cycle progression, apoptosis, and differentiation. It has also been used to investigate the signaling pathways involved in cancer and other diseases.
properties
IUPAC Name |
6-hydroxy-5-[(E)-indol-2-ylidenemethyl]-1-(3-methylphenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-12-5-4-7-15(9-12)23-19(25)16(18(24)22-20(23)26)11-14-10-13-6-2-3-8-17(13)21-14/h2-11,25H,1H3,(H,22,24,26)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQURZAYYKAMXFU-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)C=C3C=C4C=CC=CC4=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=C4C=CC=CC4=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl ({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)(phenyl)acetate](/img/structure/B3723455.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3723476.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3723489.png)
![2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3723491.png)
![N-{3-[(4-ethoxybenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B3723497.png)
![4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3723501.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3,4-dimethoxybenzamide](/img/structure/B3723512.png)
![ethyl 5-{3-amino-2-cyano-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propen-1-ylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723514.png)
![ethyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3723520.png)

![ethyl 5-(2-chlorobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3723540.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-(1-naphthylamino)-1,3-thiazol-4(5H)-one](/img/structure/B3723541.png)
![methyl 5-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723555.png)